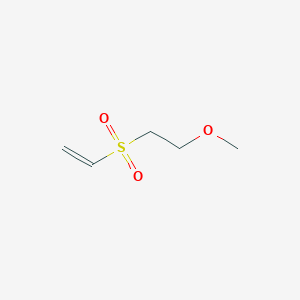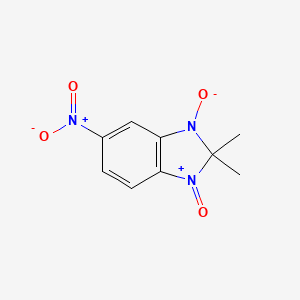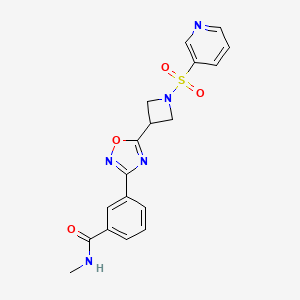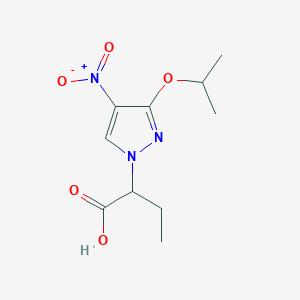
Propyl 4-(7-hydroxy-4-oxochromen-3-yloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propylparaben is the n-propyl ester of p-hydroxybenzoic acid . It occurs as a natural substance found in many plants and some insects . Additionally, it can be manufactured synthetically for use in cosmetics, pharmaceuticals, and foods . It is a member of the class of parabens and can be used as a preservative in many water-based cosmetics, such as creams, lotions, shampoos, and bath products .
Molecular Structure Analysis
The molecular formula of propylparaben is C10H12O3 . It consists of a benzene ring substituted with a hydroxyl group and an ester group linked to a propyl chain .Physical And Chemical Properties Analysis
Propylparaben has a molar mass of 180.203 g/mol and a density of 1.0630 g/cm^3 . Its melting point ranges from 96 to 99 °C .Applications De Recherche Scientifique
Soil Metabolism and Degradation
A study explored the soil metabolism of a novel broad-spectrum herbicide, propyl 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoate, identifying degradation intermediates and pathways in aerobic soils. The study revealed two primary degradation pathways involving hydrolysis and oxidation processes leading to the formation of several aromatic intermediates. These pathways highlight the complex interactions between chemical compounds and soil microorganisms, emphasizing the environmental fate of agricultural chemicals (Haiyan et al., 2010).
Synthesis for Research Applications
Another aspect of scientific research involves the synthesis of labeled compounds for use as tracers in studies on metabolism, mode of action, environmental behavior, and fate of herbicides. For instance, herbicidal ZJ0273 labeled with tritium and carbon-14 was synthesized to facilitate such research, underscoring the methodological advancements in tracking and understanding the behavior of agricultural chemicals in various environments (Yang et al., 2008).
Microbial Degradation
Research identifying microbial strains capable of degrading herbicides like ZJ0273, a compound structurally similar to Propyl 4-(7-hydroxy-4-oxochromen-3-yloxy)benzoate, provides insights into bioremediation strategies. For example, a study isolated a strain of Amycolatopsis sp. M3-1 from soil, capable of utilizing ZJ0273 as the sole carbon source, and proposed a novel pathway for ZJ0273 degradation. This research has significant implications for developing bioremediation approaches to manage agricultural chemical residues in the environment (Cai et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
propyl 4-(7-hydroxy-4-oxochromen-3-yl)oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-2-9-23-19(22)12-3-6-14(7-4-12)25-17-11-24-16-10-13(20)5-8-15(16)18(17)21/h3-8,10-11,20H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFGBFBIJMOAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-3-{[2-(4-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2818035.png)

![1-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2818037.png)






![3-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2818048.png)

![1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B2818052.png)

![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-ethyl-2-phenylpyrimidin-4(3H)-one](/img/structure/B2818057.png)